N-[(2-methyl-1-phenyl-1H-imidazol-5-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2-methyl-1-phenyl-1H-imidazol-5-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1-phenyl-1H-imidazol-5-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an aldehyde
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Prop-2-enamide Moiety: The final step involves the reaction of the imidazole derivative with acryloyl chloride in the presence of a base such as triethylamine to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1-phenyl-1H-imidazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[(2-methyl-1-phenyl-1H-imidazol-5-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1-phenyl-1H-imidazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
- N-[(2-Methyl-3-phenylimidazol-4-yl)methyl]cyclopentanamine
Uniqueness
N-[(2-methyl-1-phenyl-1H-imidazol-5-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a phenyl group and a prop-2-enamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-methyl-3-phenylimidazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)16-10-13-9-15-11(2)17(13)12-7-5-4-6-8-12/h3-9H,1,10H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAMSRLPRXBPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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